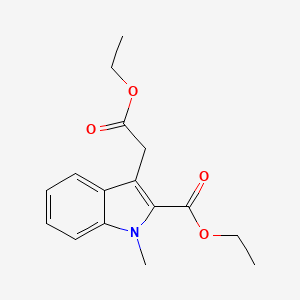![molecular formula C8H15ClN2O B2552149 2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride CAS No. 1379305-31-3](/img/structure/B2552149.png)
2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related spirocyclic amino acids and their synthesis, which can provide insights into the compound of interest. Spirocyclic amino acids are a class of compounds that feature a spirocyclic scaffold, which is a bicyclic system where one of the rings is a quaternary carbon atom that is shared between the two rings. These compounds are of interest due to their constrained conformations and potential biological activity .
Synthesis Analysis
The synthesis of related spirocyclic amino acids involves starting from common precursors such as 3-oxocyclobutanecarboxylic acid. A key step in the synthesis is the Lewis acid-catalyzed rearrangement used to construct the spiro[3.3]heptane skeleton. Additionally, the Wittig reaction and its stabilized oxaphosphetane intermediate play a role in the synthetic route. The separation of diastereomeric intermediates is crucial for obtaining each target compound as a single stereoisomer . Another synthesis approach for spirocyclic amino acids involves ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .
Molecular Structure Analysis
The molecular structure of spirocyclic amino acids is characterized by their rigid skeletons, which can mimic the structure of glutamate and other amino acids in restricted conformations. This rigidity is due to the spirocyclic framework, which imposes steric constraints on the molecule. These constraints can be useful in mechanistic studies or in the search for biologically active compounds .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride". However, the synthesis of related compounds involves reactions such as the Lewis acid-catalyzed rearrangement and the Wittig reaction, which are common in the construction of spirocyclic frameworks . The fluoro-β-amino acid residues mentioned in one of the papers are incorporated into various peptides, indicating that spirocyclic amino acids can be used in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic amino acids are influenced by their constrained structures. The rigidity of the spirocyclic framework can affect properties such as bond lengths, bond angles, and stereochemistry. The papers discuss the characterization of related compounds using techniques such as IR, 1H-, 13C-, and 19F-NMR spectroscopy, MS spectrometry, and elemental analyses. These techniques are essential for determining the physical and chemical properties of the compounds . The CD spectra of synthesized peptides containing fluoro-β-amino acid residues are also discussed, which can provide information on the secondary structure and conformation of the peptides .
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches and Applications
Conformationally Rigid Spiro-linked Amino Acids Synthesis : A novel synthetic approach led to the creation of conformationally rigid analogs of glutamic acid and lysine, synthesized from 3-methylidenecyclobutanecarbonitrile. These analogs could serve as valuable probes for studying glutamate receptors, showcasing the application of spirocyclic scaffolds in neurochemistry and receptor pharmacology (Yashin et al., 2019).
Glutamic Acid Analogs and Receptor Topology : The synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton was aimed at understanding the topologies of different glutamate receptors. This research is instrumental in the design of receptor-specific ligands, demonstrating the potential of spirocyclic compounds in neuropharmacology (Radchenko et al., 2008).
Fluorinated Building Blocks for Medicinal Chemistry
Fluorinated Analog Synthesis : Fluorinated analogs based on the spiro[3.3]heptane motif were synthesized, emphasizing the importance of three-dimensional shapes and fluorine substitution patterns in medicinal chemistry. The unique structural features of these compounds can influence their biological activity, highlighting their potential in drug design (Chernykh et al., 2016).
Sterically Constrained Amino Acids for Drug Design
Sterically Constrained Amino Acids : The synthesis of novel sterically constrained amino acids demonstrates the utility of the spirocyclic scaffold in designing molecules with specific biochemical properties. These compounds expand the toolkit available for chemistry, biochemistry, and drug design, offering new avenues for the development of therapeutics (Radchenko et al., 2010).
Eigenschaften
IUPAC Name |
2-aminospiro[3.3]heptane-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-6(11)8(10)4-7(5-8)2-1-3-7;/h1-5,10H2,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLGRFWCISVKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2552068.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2552071.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2552072.png)
![1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2552073.png)

![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)




![3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2552086.png)
![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)